molecular formula C11H16ClN3O3 B1620566 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 330634-22-5

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B1620566
CAS No.: 330634-22-5
M. Wt: 273.71 g/mol
InChI Key: SFBLWALWAIFDJS-UHFFFAOYSA-N
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Description

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, an aminoethyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions to form an intermediate, which is then reacted with propanol to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets. The chloro-nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may facilitate binding to biological molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares the chloro-nitrophenyl group but lacks the aminoethyl and propanol groups.

    2-Aminoethanol: Contains the aminoethyl group but lacks the chloro-nitrophenyl and propanol groups.

    Propan-2-ol: Contains the propanol group but lacks the chloro-nitrophenyl and aminoethyl groups.

Uniqueness

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

1-[2-(4-chloro-2-nitroanilino)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-8(16)7-13-4-5-14-10-3-2-9(12)6-11(10)15(17)18/h2-3,6,8,13-14,16H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBLWALWAIFDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386587
Record name 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330634-22-5
Record name 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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